An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4-difluorobenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details experimental protocols, presents comparative quantitative data, and illustrates the reaction pathways to assist researchers in the efficient synthesis of this versatile building block.
Core Molecular Data
2,4-Difluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride distinguished by the presence of two fluorine atoms on the benzene ring. These fluorine substituents significantly influence the reactivity of the sulfonyl chloride group and the aromatic ring itself.
| Property | Value |
| Molecular Formula | C₆H₃ClF₂O₂S[1][2][3] |
| Molecular Weight | 212.60 g/mol [2][3] |
| IUPAC Name | 2,4-difluorobenzenesulfonyl chloride[2][4] |
| CAS Number | 13918-92-8[1][2][3][4] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 101-102 °C at 1 mmHg[1] |
| Density | ~1.581 g/mL at 25 °C[1] |
| Refractive Index | ~1.518 at 20 °C[4] |
Synthetic Pathways
Several methods have been established for the synthesis of 2,4-difluorobenzenesulfonyl chloride. The most prominent routes start from either 1,3-difluorobenzene or 2,4-difluoroaniline. A halogen exchange reaction from 2,4-dichlorobenzenesulfonyl chloride is also a viable, though less direct, method.
Synthesis from 1,3-Difluorobenzene
This approach involves the direct chlorosulfonation of 1,3-difluorobenzene.
Caption: Chlorosulfonation of 1,3-Difluorobenzene.
Synthesis from 2,4-Difluoroaniline
This widely applicable method for synthesizing aryl sulfonyl chlorides involves a two-step process: diazotization of the corresponding aniline followed by a copper-catalyzed chlorosulfonation.
Caption: Synthesis from 2,4-Difluoroaniline via Diazotization.
Comparative Data of Synthetic Routes
The choice of synthetic route can depend on the availability of starting materials, desired scale, and safety considerations. The following table summarizes key quantitative data for different synthetic approaches.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 2,4-Dichloro-benzenesulfonyl chloride | Anhydrous KF, tris(3,6,9-trioxadecyl)amine | Anhydrous sulfolane | 100°C for 4h, then 170°C for 8h | 65% | Not specified | [5] |
| 1,3-Difluorobenzene | n-BuLi, SO₂, N-chloro-succinimide (NCS) | Diethyl ether, hexane | -78°C to room temp. | Not specified for isolated product | Not specified | [6] |
| 2,6-Difluoroaniline (analogous) | NaNO₂, H₂SO₄, NaHSO₃, HCl, CuSO₄·5H₂O | Water, Methylene dichloride | Not specified | Not specified | Not specified | [7][8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2,4-difluorobenzenesulfonyl chloride.
Protocol 1: Synthesis from 2,4-Dichlorobenzenesulfonyl Chloride via Halogen Exchange[6]
This protocol describes the synthesis of the corresponding fluoride, which can be subsequently converted to the chloride.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (0.1 mole, 24.55 g)
-
Anhydrous potassium fluoride (KF) (0.5 mole, 29 g)
-
Anhydrous sulfolane (200 g)
-
Tris(3,6,9-trioxadecyl)amine (0.01 mole, 4.6 g)
Procedure:
-
To a 500 ml three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sulfolane, 2,4-dichlorobenzenesulfonyl chloride, anhydrous KF, and tris(3,6,9-trioxadecyl)amine.
-
Heat the reaction mixture to 100°C and maintain for 4 hours.
-
Increase the temperature to 170°C and continue heating for an additional 8 hours.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
The resulting 2,4-difluorobenzenesulfonyl fluoride can be isolated from the filtrate, with a reported yield of 65%.[5]
Protocol 2: Synthesis from 1,3-Difluorobenzene[7]
This protocol outlines the synthesis of the isomeric 2,6-difluorobenzenesulfonyl chloride, but the methodology is applicable.
Materials:
-
1,3-Difluorobenzene (82 mmol, 9.4 g)
-
n-Butyllithium (n-BuLi) in hexane (81 mmol, 32.3 mL)
-
Sulfur dioxide (SO₂) (1648 mmol, 106 g)
-
N-Chlorosuccinimide (NCS) (91 mmol, 12.10 g)
-
Diethyl ether (120 mL)
Procedure:
-
In a flask cooled to -78°C, dissolve 1,3-difluorobenzene in diethyl ether.
-
Add n-BuLi in hexane dropwise and stir the mixture at -78°C for 3 hours.
-
Introduce sulfur dioxide gas into the solution and stir at -60°C for 20 minutes, which will produce a white solid.
-
Add NCS to the reaction mixture and allow it to warm to room temperature over 1 hour, during which the white solid should dissolve to form a pale brown solution.
-
Filter the reaction mixture and concentrate to obtain the crude 2,6-difluorobenzenesulfonyl chloride.
Protocol 3: Synthesis from 2,4-Difluoroaniline (General Method)[8][9]
This protocol describes a general two-step procedure for the synthesis of difluorobenzenesulfonyl chlorides from the corresponding anilines.
Step A: Diazotization
-
React 2,4-difluoroaniline with sodium nitrite in the presence of sulfuric acid in an aqueous medium to form the 2,4-difluorobenzenediazonium salt.
Step B: Chlorosulfonation
-
The resulting diazonium salt undergoes chlorosulfonation with sulfur dioxide (or a sulfite salt) and a chloride source in the presence of a copper catalyst (e.g., copper(II) sulfate) to yield 2,4-difluorobenzenesulfonyl chloride.
Safety Information
2,4-Difluorobenzenesulfonyl chloride is a corrosive compound that can cause severe damage to the skin, eyes, and respiratory system.[1] It is imperative to handle this chemical with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
References
- 1. chembk.com [chembk.com]
- 2. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Difluorobenzenesulfonyl chloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 357490010 [thermofisher.com]
- 5. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 6. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
